molecular formula C19H23N3 B3890014 (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylmethanimine

(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylmethanimine

Cat. No.: B3890014
M. Wt: 293.4 g/mol
InChI Key: IYLYIQZUZPGQNN-HKWRFOASSA-N
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Description

(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylmethanimine is a synthetic organic compound that features a piperazine ring substituted with a 4-methylphenyl group and a phenylmethanimine moiety

Properties

IUPAC Name

(Z)-N-[4-[(4-methylphenyl)methyl]piperazin-1-yl]-1-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3/c1-17-7-9-19(10-8-17)16-21-11-13-22(14-12-21)20-15-18-5-3-2-4-6-18/h2-10,15H,11-14,16H2,1H3/b20-15-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYLYIQZUZPGQNN-HKWRFOASSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)N=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)CN2CCN(CC2)/N=C\C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylmethanimine typically involves the reaction of 4-methylbenzyl chloride with piperazine to form N-(4-methylbenzyl)piperazine. This intermediate is then reacted with benzaldehyde under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and more efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylmethanimine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylmethanimine is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the development of new compounds with potential biological activity .

Biology and Medicine

This compound has shown potential as a pharmacophore in the development of drugs targeting neurological disorders. It has been studied for its ability to inhibit enzymes such as acetylcholinesterase, which is relevant in the treatment of Alzheimer’s disease .

Industry

In the industrial sector, this compound can be used in the production of pharmaceuticals and as a precursor for other chemical syntheses .

Mechanism of Action

The mechanism of action of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylmethanimine involves its interaction with specific molecular targets. For instance, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Methylbenzyl)piperazine: Similar structure but lacks the phenylmethanimine moiety.

    N-Benzylpiperazine: Similar structure but lacks the 4-methyl group on the benzyl ring.

Uniqueness

The uniqueness of (Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylmethanimine lies in its combined structural features, which confer specific biological activities not observed in its simpler analogs. This makes it a valuable compound for further research and development in medicinal chemistry.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylmethanimine
Reactant of Route 2
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(Z)-N-{4-[(4-Methylphenyl)methyl]piperazin-1-YL}-1-phenylmethanimine

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